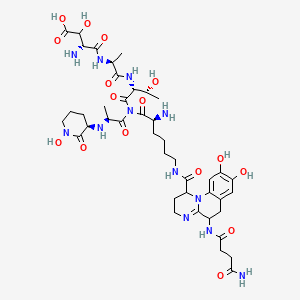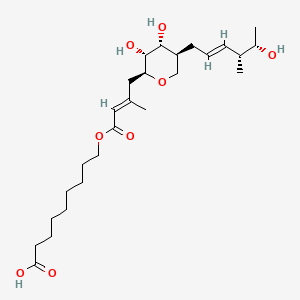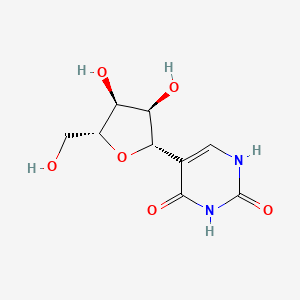
吡咯氯尼
描述
Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, especially in Japan . It has been registered by the U.S. Environmental Protection Agency (EPA) for use in water-seeded rice in California .
Synthesis Analysis
The synthesis of Pyraclonil involves a reaction of propane dinitrile, butyl formate, and pyridine at 60 70°C for 5 hours .Molecular Structure Analysis
The molecular formula of Pyraclonil is C15H15ClN6 . Its average mass is 314.773 Da and its monoisotopic mass is 314.104675 Da .Chemical Reactions Analysis
The adsorption and desorption behaviors of Pyraclonil have been studied in eight typical agricultural soils across China . The adsorption of Pyraclonil is mainly physical, and all adsorption isotherms are of type L . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity, but they are not related to soil pH and clay content .Physical And Chemical Properties Analysis
The adsorption constants of Pyraclonil range from 3.2 to 28.6 mg 1−1/n L 1/n kg −1 . Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . Pyraclonil has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China .科学研究应用
Herbicide in Paddy Fields
Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, especially in Japan . It is effective in controlling a variety of weeds and is often used in combination with other herbicides .
Adsorption-Desorption in Agricultural Soils
Studies have investigated the adsorption and desorption behaviors of Pyraclonil in eight typical agricultural soils across China . The adsorption of Pyraclonil is mainly physical, and all adsorption isotherms are of type L . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity, but they are not related to soil pH and clay content .
Environmental Risks
Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . Pyraclonil has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China, and Pyraclonil could be transported from soil to groundwater after its application . Therefore, Pyraclonil poses some risks to surface water and groundwater .
Degradation in Soils
The degradation rate of Pyraclonil is relatively fast and the residue period is short under the condition of flooding in paddy field . This provides a scientific basis for the rational use of Pyraclonil and its environmental safety evaluation .
Weed Control in Water-Seeded Rice
Pyraclonil is a new herbicide to control weeds in California water-seeded rice . The objectives of this research were to evaluate weed control and rice response from Pyraclonil applied alone at different timings and when applied in combinations with other herbicides .
Soil Remediation
The study of Pyraclonil’s adsorption-desorption characteristics can contribute to the remediation and management of contaminated or degraded lands . Understanding how Pyraclonil interacts with different types of soil can help in developing strategies for soil remediation .
作用机制
Target of Action
Pyraclonil is a contact herbicide widely used to control weeds in paddy fields . Its primary targets are grass, sedge, and broadleaf weeds . These weeds compete with rice plants for valuable nutrients and sunlight, potentially reducing yield if left uncontrolled .
Mode of Action
Pyraclonil works by inhibiting the protoporphyrinogen oxidase (PPO) in the target weeds . This inhibition disrupts the biochemical processes within the weeds, leading to their death .
Biochemical Pathways
It is known that the inhibition of ppo disrupts the synthesis of chlorophyll, which is essential for photosynthesis . This disruption leads to the death of the target weeds .
Pharmacokinetics
The adsorption and desorption characteristics of Pyraclonil in the soil are crucial for its bioavailability . Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity . Pyraclonil has moderate or high mobility in different agricultural soils .
Result of Action
The action of Pyraclonil results in the death of the target weeds . This allows the rice plants to grow without competition for nutrients and sunlight, potentially increasing yield .
Action Environment
The action, efficacy, and stability of Pyraclonil are influenced by environmental factors such as soil type and conditions . For example, the adsorption and desorption of Pyraclonil are affected by soil organic matter content and cation exchange capacity . Pyraclonil could be transported from soil to groundwater after its application, posing some risks to surface water and groundwater .
未来方向
The EPA has registered two pesticide products containing the new active ingredient Pyraclonil to control weeds in water-seeded rice in California . This action furthers the goals outlined in EPA’s April 2022 ESA Workplan by identifying potential effects to listed species, implementing necessary mitigation, and initiating the consultation process with the U.S. Fish and Wildlife Service and the National Marine Fisheries Service (the Services) prior to registration .
属性
IUPAC Name |
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHMUBRVTJMLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057989 | |
| Record name | Pyraclonil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyraclonil | |
CAS RN |
158353-15-2 | |
| Record name | Pyraclonil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158353-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraclonil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclonil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACLONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)


![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)









